1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
Description
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with bromomethyl (at position 5) and trifluoromethyl (at position 2) groups, coupled with a 3-chloropropanone side chain.
Properties
Molecular Formula |
C11H9BrClF3O |
|---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-6-7-1-2-9(11(14,15)16)8(5-7)10(17)3-4-13/h1-2,5H,3-4,6H2 |
InChI Key |
PGTODCXHOONNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Substituent Positioning and Functional Groups
- Target Compound: Phenyl ring with bromomethyl (position 5), trifluoromethyl (position 2), and 3-chloropropanone chain.
- Example 5.24 () :
- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol (): Features a bicycloheptane moiety and thiourea linkage, introducing steric bulk and hydrogen-bonding capacity absent in the target compound .
- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () :
Crystallographic and Conformational Analysis
- Structural refinement tools like SHELX and visualization software such as UCSF Chimera are critical for analyzing such compounds. For example, highlights the use of SHELX for refining methyl group positions in dibromopropanone derivatives .
Physical and Chemical Properties
Molecular Weight and Spectral Data
Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves halogenation and substitution steps. For example, bromination of a trifluoromethyl-substituted phenyl precursor followed by chloropropanone coupling under controlled conditions (e.g., dichloromethane as solvent, triethylamine as base, and temperatures between 0–25°C). Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography .
- Critical Factors : Solvent polarity, reaction time, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yields. Impurities from incomplete bromination or competing side reactions (e.g., hydrolysis of the trifluoromethyl group) must be mitigated .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR identify structural features like bromomethyl ( ppm) and trifluoromethyl ( ppm in ) groups.
- IR Spectroscopy : Peaks at ~1645 cm (C=O stretch) and ~650 cm (C-Br stretch) confirm functional groups .
- HPLC-MS : Used to assess purity and molecular weight (e.g., ESI-MS for [M+H] ion detection).
- X-ray Crystallography : SHELX software (via Olex2) resolves crystal structures, validating stereochemistry .
Q. How does the compound’s stability under various conditions affect experimental design?
- Methodological Answer : The compound is stable in anhydrous organic solvents (e.g., DCM, THF) but degrades in protic solvents (e.g., water, methanol) due to hydrolysis of the bromomethyl group. Storage at 0–4°C in amber vials minimizes light-induced decomposition. Reactivity with nucleophiles (e.g., amines, thiols) necessitates inert conditions during functionalization .
Advanced Research Questions
Q. What reaction mechanisms govern nucleophilic substitution at the bromomethyl site, and how do electronic effects influence reactivity?
- Methodological Answer : The bromomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, azides). Electron-withdrawing trifluoromethyl groups on the phenyl ring enhance electrophilicity at the bromomethyl carbon, accelerating substitution. Kinetic studies (e.g., using NMR to track reaction progress) reveal rate constants dependent on solvent polarity and nucleophile strength .
- Example : Reaction with sodium azide in DMF at 60°C produces the azide derivative, a precursor for click chemistry applications .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The Colle-Salvetti correlation-energy formula helps model electron density distributions .
- AutoDock Vina : Docks the compound into enzyme active sites (e.g., cytochrome P450) to estimate binding affinities. Parameters include flexible side chains and solvation effects .
- Case Study : Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with protein pockets, while the chloropropanone moiety may form covalent bonds with catalytic cysteine residues .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs?
- Methodological Answer : Comparative SAR studies using analogs with varied substituents (e.g., difluoromethyl vs. trifluoromethylthio) identify critical functional groups. For example:
- Biological Activity : Analogs lacking the bromomethyl group show reduced enzyme inhibition (IC increases from 0.5 µM to >10 µM).
- Data Reconciliation : Conflicting solubility or stability data may arise from crystallinity differences, resolved via powder XRD or DSC analysis .
Q. How can X-ray crystallography and UCSF Chimera elucidate the compound’s role in enzyme inhibition studies?
- Methodological Answer : Co-crystallization with target enzymes (e.g., kinases) followed by structure refinement via SHELXL reveals binding modes. UCSF Chimera visualizes non-covalent interactions (e.g., hydrogen bonds between the ketone oxygen and catalytic lysine). Multiscale extensions model large complexes (e.g., viral capsids) for broader mechanistic insights .
Data Contradiction Analysis
Q. Why do similar compounds with minor structural variations exhibit divergent biological activities?
- Methodological Answer :
| Compound | Functional Group | IC (µM) | Notes |
|---|---|---|---|
| Target Compound | Bromomethyl, Trifluoromethyl | 0.5 | High affinity due to electrophilic bromomethyl |
| Analog A | Chloromethyl, Trifluoromethyl | 5.2 | Reduced reactivity slows covalent binding |
| Analog B | Bromomethyl, Difluoromethyl | 2.1 | Lower electron-withdrawing effect weakens interactions |
- Resolution : Positional isomerism (e.g., bromomethyl at C5 vs. C3) alters steric accessibility to enzyme active sites, validated via mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
